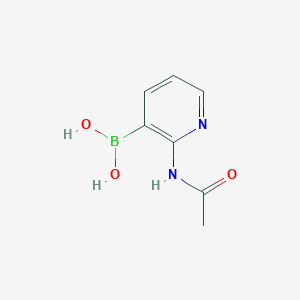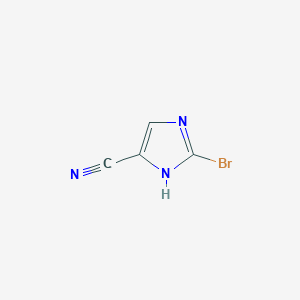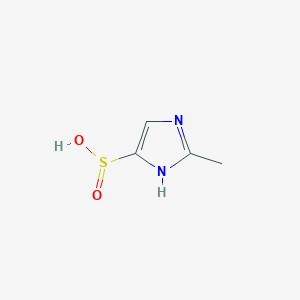
2-methyl-1H-imidazole-5-sulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1H-imidazole-5-sulfinic acid is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 2-position and a sulfinic acid group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-imidazole-5-sulfinic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. The reaction conditions often include the use of catalysts such as nickel, which facilitates the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced catalytic systems to ensure consistent product quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1H-imidazole-5-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The imidazole ring allows for substitution reactions at various positions, leading to a wide range of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the imidazole ring while allowing for efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
2-Methyl-1H-imidazole-5-sulfinic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-methyl-1H-imidazole-5-sulfinic acid involves its interaction with molecular targets through its imidazole ring and sulfinic acid group. The imidazole ring can coordinate with metal ions, while the sulfinic acid group can participate in redox reactions. These interactions enable the compound to modulate enzymatic activities and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-methyl-1H-imidazole-5-sulfinic acid include other substituted imidazoles, such as:
- 2-Methyl-1H-imidazole-4-sulfinic acid
- 2-Methyl-1H-imidazole-5-sulfonic acid
- 2-Methyl-1H-imidazole-4-sulfonic acid
Uniqueness
What sets this compound apart from these similar compounds is the specific positioning of the sulfinic acid group at the 5-position, which influences its chemical reactivity and interaction with other molecules. This unique substitution pattern can lead to distinct properties and applications, making it a valuable compound for research and industrial use .
Propriétés
Formule moléculaire |
C4H6N2O2S |
|---|---|
Poids moléculaire |
146.17 g/mol |
Nom IUPAC |
2-methyl-1H-imidazole-5-sulfinic acid |
InChI |
InChI=1S/C4H6N2O2S/c1-3-5-2-4(6-3)9(7)8/h2H,1H3,(H,5,6)(H,7,8) |
Clé InChI |
GNWRKWVOPDZPOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N1)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





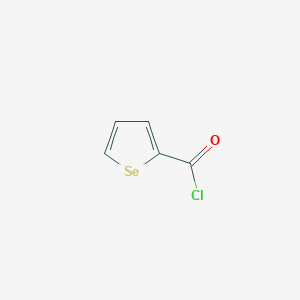
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B12969151.png)
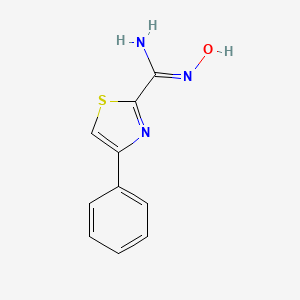
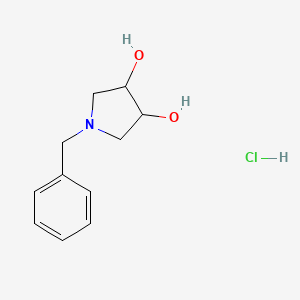

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol](/img/structure/B12969168.png)
![Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B12969193.png)
